molecular formula C6H11NO3 B12585073 2,3-Dimethyl-4-nitrobut-3-en-2-ol CAS No. 615552-94-8

2,3-Dimethyl-4-nitrobut-3-en-2-ol

Cat. No.: B12585073
CAS No.: 615552-94-8
M. Wt: 145.16 g/mol
InChI Key: OUEQPBZTBWHXCA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-nitrobut-3-en-2-ol is an organic compound with the molecular formula C6H11NO3. It is characterized by the presence of both nitro and hydroxyl functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-nitrobut-3-en-2-ol typically involves the nitration of 2,3-dimethylbut-3-en-2-ol. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-nitrobut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products

    Oxidation: 2,3-Dimethyl-4-nitrobut-3-en-2-one or 2,3-Dimethyl-4-nitrobut-3-enoic acid.

    Reduction: 2,3-Dimethyl-4-aminobut-3-en-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethyl-4-nitrobut-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-nitrobut-3-en-2-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbut-2-ene: Lacks the nitro and hydroxyl groups, making it less reactive in certain chemical reactions.

    2,3-Dimethyl-4-nitrobutane: Similar structure but lacks the double bond, affecting its reactivity and applications.

Uniqueness

2,3-Dimethyl-4-nitrobut-3-en-2-ol is unique due to the presence of both nitro and hydroxyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it valuable in various chemical syntheses and applications.

Properties

CAS No.

615552-94-8

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2,3-dimethyl-4-nitrobut-3-en-2-ol

InChI

InChI=1S/C6H11NO3/c1-5(4-7(9)10)6(2,3)8/h4,8H,1-3H3

InChI Key

OUEQPBZTBWHXCA-UHFFFAOYSA-N

Canonical SMILES

CC(=C[N+](=O)[O-])C(C)(C)O

Origin of Product

United States

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